Fezatione
Description
Fezatione (International Non-Proprietary Name, INN) is an antifungal agent with the molecular formula C₁₇H₁₄N₂S₂ and a molecular weight of 310.43 g/mol. It is classified under the U.S. FDA’s Unique Ingredient Identifier T9L2X03N3F and regulated as an active pharmaceutical ingredient (API) . Structurally, this compound features a thiadiazine core substituted with a cyclohexyl group and a benzylthio moiety, as depicted in its SMILES notation: S1CC(N(/N=C/C2CCC(CC2)C)C1=S)C1CCCCC1 . The compound exhibits potent activity against dermatophytes, particularly Trichophyton species, making it a critical agent in treating fungal skin infections .
This compound is scheduled under the Harmonized Tariff System (HTS) code 29341000 and SITC 51579, reflecting its global trade classification as a sulfur-containing heterocyclic compound . Its regulatory profile includes NIH identifiers (UMLS ID C2825665, NCI Concept Code C81511) and inclusion in the WHO’s INN list (Volume 23, 1969) .
Properties
Molecular Formula |
C17H14N2S2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-[(E)-(4-methylphenyl)methylideneamino]-4-phenyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H14N2S2/c1-13-7-9-14(10-8-13)11-18-19-16(12-21-17(19)20)15-5-3-2-4-6-15/h2-12H,1H3/b18-11+ |
InChI Key |
SRANDCPSMJNFCK-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=CSC2=S)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=CSC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fezatione can be synthesized through a multicomponent reaction involving a primary amine, carbon disulfide, and dibenzoylacetylene or bis(4-methyl-1-benzoyl)acetylene. The reaction is typically carried out in a mixture of dichloromethane (CH2Cl2) and water (H2O) at room temperature for about 5 hours .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Fezatione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiazolidines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidine-2-thiones.
Scientific Research Applications
Fezatione has a wide range of scientific research applications:
Chemistry: this compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its antifungal and antitrichophytic properties, making it a potential candidate for developing new antifungal agents.
Medicine: this compound’s biological activities are explored for potential therapeutic applications, including antifungal treatments.
Industry: this compound is used in the development of new materials with specific properties, such as antifungal coatings.
Mechanism of Action
Fezatione exerts its effects by interacting with specific molecular targets and pathways. The compound’s antifungal activity is believed to result from its ability to inhibit the synthesis of essential fungal cell components, leading to cell death. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fezatione belongs to the antifungal thiazoles class (UNSPSC code 51303300 ), alongside Diamthazole (dimazole) and Bensuldazic acid . Below is a detailed comparison:
Table 1: Structural and Regulatory Comparison
| Parameter | This compound | Diamthazole (Dimazole) | Bensuldazic Acid |
|---|---|---|---|
| Molecular Formula | C₁₇H₁₄N₂S₂ | C₁₅H₂₃N₃OS | C₁₂H₁₄N₂O₂S₂ |
| Molecular Weight | 310.43 g/mol | 309.43 g/mol | 306.39 g/mol |
| Core Structure | Thiadiazine | Benzothiazole | Thiadiazine |
| Key Substituents | Cyclohexyl, benzylthio | Diethylaminoethoxy | Benzyl, acetic acid |
| FDA Unique Identifier | T9L2X03N3F | 2KL01R8ZV1 | R8L0T98P0J |
| HS Code | 29341000 | 29349990 | 29349990 |
| Primary Antifungal Target | Trichophyton spp. | Broad-spectrum | Broad-spectrum |
| SMILES | [As above] | CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C | C1N(CSC(=S)N1CC2=CC=CC=C2)CC(=O)O |
Table 2: Pharmacological and Economic Comparison
| Parameter | This compound | Diamthazole | Bensuldazic Acid |
|---|---|---|---|
| Mechanism of Action | Inhibits fungal lanosterol 14α-demethylase | Disrupts membrane ergosterol synthesis | Chelates metal ions essential for fungal enzymes |
| Spectrum | Narrow (dermatophytes) | Broad (Candida, Aspergillus) | Broad (dermatophytes, yeasts) |
| Regulatory Status | FDA-approved, INN | FDA-approved, INN | FDA-approved, INN |
| Global Trade Volume | High (HS 29341000) | Moderate (HS 29349990) | Low (HS 29349990) |
| Synthetic Complexity | High (multistep synthesis) | Moderate | Low |
Key Findings:
Structural Differentiation: this compound’s thiadiazine-cyclohexyl scaffold confers selectivity against Trichophyton, whereas Diamthazole’s benzothiazole-diethylaminoethoxy group enhances broad-spectrum activity . Bensuldazic acid’s acetic acid substituent improves water solubility but reduces lipophilicity compared to this compound .
Functional Efficacy :
- This compound’s narrow spectrum minimizes off-target effects, making it preferable for topical use. In contrast, Diamthazole’s broader activity necessitates systemic administration, increasing toxicity risks .
Economic and Regulatory Impact: this compound’s classification under HS 29341000 simplifies international trade compared to Diamthazole and Bensuldazic acid, which fall under the more generic HS 29349990 .
Synthesis and Accessibility :
- This compound’s complex synthesis (requiring multistep thiadiazine functionalization) limits large-scale production, whereas Bensuldazic acid’s simpler structure allows cost-effective manufacturing .
Biological Activity
Fezatione, a compound belonging to the thiazolidine family, has garnered attention due to its diverse biological activities. This article synthesizes current research findings, highlighting its antimicrobial, antioxidant, and anticancer properties, supported by data tables and case studies.
Overview of this compound
This compound is characterized by its unique thiazolidine structure, which contributes to its biological activity. Preliminary studies indicate that it may exhibit significant antimicrobial properties, along with potential applications in cancer treatment and other therapeutic areas.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial efficacy against various pathogens. The compound's ability to inhibit the growth of bacteria and fungi is particularly noteworthy.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Candida albicans | 16 | High |
| Pseudomonas aeruginosa | 128 | Low |
The data indicates that this compound exhibits high activity against Candida albicans, while showing moderate efficacy against Staphylococcus aureus and Escherichia coli.
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays, including the DPPH radical scavenging method. This activity is crucial for mitigating oxidative stress-related diseases.
Table 2: Antioxidant Activity of this compound
| Assay Type | IC50 (µg/mL) | Comparison |
|---|---|---|
| DPPH Scavenging | 50 | Ascorbic Acid (30) |
| ABTS Scavenging | 45 | Ascorbic Acid (25) |
The results demonstrate that this compound shows promising antioxidant activity, comparable to ascorbic acid, suggesting its potential as a natural antioxidant agent.
Anticancer Properties
Research has begun to explore the anticancer effects of this compound. Studies indicate that it may influence apoptosis in cancer cells, making it a candidate for further investigation in oncology.
Case Study: Apoptosis Induction in Cancer Cells
A study involving human breast cancer cell lines demonstrated that this compound treatment led to a significant increase in apoptotic markers. The following results were observed:
- Cell Viability Reduction: A decrease in cell viability by approximately 40% at a concentration of 100 µM after 48 hours.
- Apoptotic Markers: Increased expression of caspase-3 and PARP cleavage was noted, indicating the induction of apoptosis.
These findings suggest that this compound may serve as a potential therapeutic agent in cancer treatment by promoting programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
